N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide
Description
N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide is a structurally complex benzamide derivative featuring a fused bicyclic system (6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole) and dual substitution at the benzamide nitrogen. The compound combines a pyridin-3-ylmethyl group and a 4-methylbenzamide moiety, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-15-4-6-17(7-5-15)22(27)26(14-16-3-2-8-24-13-16)23-25-18-11-19-20(12-21(18)30-23)29-10-9-28-19/h2-8,11-13H,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOBYPJEVZVQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC5=C(C=C4S3)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide typically involves multiple stepsThe final step involves the coupling of the benzothiazole-dioxin intermediate with the benzamide derivative under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a polar aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it could inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target’s 4-methyl group (vs. nitro in 8a or sulfonyl in ) likely improves metabolic stability and lipophilicity.
- Solubility: Pyridinylmethyl substitution may confer moderate solubility, intermediate between the polar sulfonyl group () and hydrophobic t-butylphenoxy ().
- Synthetic Complexity: The fused dioxinobenzothiazole core (common to all analogs) introduces synthetic challenges, typically requiring multi-step protocols .
Critical Differences :
- The pyridinylmethyl group in the target compound may require reductive amination or alkylation steps, unlike the nitrobenzyloxy or t-butylphenoxy groups in analogs .
Pharmacological and Physicochemical Properties
- Lipophilicity: The 4-methyl group and pyridinylmethyl substitution likely result in logP values between 2.5–3.5, comparable to ’s dimethylaminoethyl analog but lower than the t-butylphenoxy derivative (logP ~4.0) .
- Bioavailability: The fused dioxinobenzothiazole core may enhance membrane permeability, though steric hindrance from dual N-substitution could limit absorption.
- Target Selectivity : Structural analogs in and exhibit activity in kinase or protease inhibition assays, suggesting the target compound may share similar mechanisms .
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound's structure features a benzothiazole ring fused with a dioxin moiety and a pyridine side chain. The synthesis typically involves multi-step organic reactions, starting from simpler precursors to form the desired heterocyclic structures. The preparation may include various synthetic routes, such as condensation reactions and cyclization processes, optimized for yield and purity in laboratory settings .
Synthetic Routes
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Benzothiazole derivatives + Dioxin precursors | Formation of intermediate compounds |
| 2 | Cyclization | Pyridine derivatives + Benzamide components | Final compound synthesis |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various human cancer cell lines, including:
- HCT116 (Colon cancer)
- MCF-7 (Breast cancer)
- A549 (Lung cancer)
The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines .
The biological activity is believed to stem from its ability to inhibit key cellular pathways involved in cancer progression. Notably, it has shown inhibitory effects on phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cell growth and survival .
Antimicrobial Activity
In addition to anticancer properties, the compound has demonstrated antimicrobial effects. It was tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) indicating effective bacterial growth inhibition .
Neuroprotective Effects
Emerging research suggests potential neuroprotective properties of this compound. In animal models, it exhibited anticonvulsant activity and reduced neurotoxicity compared to standard treatments like phenytoin .
Study 1: Anticancer Efficacy
A study involving the treatment of HCT116 cells with varying concentrations of this compound showed a dose-dependent decrease in cell viability. The most effective concentration yielded over 70% cell death within 48 hours.
Study 2: Antimicrobial Assessment
In another investigation, the compound was evaluated against Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 16 μg/mL for S. aureus, suggesting strong antibacterial properties that warrant further exploration for potential therapeutic applications .
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
The synthesis typically involves multi-step protocols, including palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes with formic acid derivatives as CO surrogates. For heterocyclic core formation, cyclocondensation reactions under reflux with catalysts like CuI or Pd(PPh₃)₄ in solvents such as DMF or THF are effective. Post-synthetic modifications (e.g., N-alkylation of the benzothiazole moiety) require careful control of stoichiometry and temperature to avoid byproducts .
Q. How is structural characterization performed for this compound?
Use a combination of ¹H NMR (aromatic protons δ 7.2–8.1 ppm), ¹³C NMR (carbonyl signals ~168–170 ppm), and FT-IR (amide C=O stretch ~1650–1680 cm⁻¹) to confirm the benzamide backbone and heterocyclic substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Q. What solubility challenges arise, and how can they be addressed?
The compound’s low aqueous solubility (common for benzamide derivatives) can hinder pharmacological assays. Strategies include:
- Co-solvents (e.g., DMSO:water mixtures ≤10% v/v).
- Salt formation (e.g., hydrochloride salts via HCl/EtOAc treatment).
- Nanomilling or lipid-based formulations for in vivo studies .
Advanced Research Questions
Q. How can computational methods predict binding interactions with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and density functional theory (DFT) calculations assess binding affinity to targets like kinases or GPCRs. Focus on key interactions:
Q. How to resolve contradictions in reported pharmacological activities?
Discrepancies (e.g., antioxidant vs. pro-inflammatory effects) may arise from assay conditions or cell-line variability. Mitigate by:
Q. What reaction mechanisms govern its catalytic synthesis?
Palladium-mediated reductive cyclization proceeds via:
- Nitroarene activation : Pd(0) inserts into the C–NO₂ bond.
- CO insertion : Formic acid derivatives generate CO in situ, forming a Pd–CO intermediate.
- Cyclization : Intramolecular nucleophilic attack by the thiazole nitrogen completes the heterocycle. Monitor intermediates via LC-MS and optimize ligand choice (e.g., BINAP for enantioselectivity) .
Q. How to design stability studies for long-term storage?
Conduct accelerated degradation tests under:
- Thermal stress : 40°C/75% RH for 6 months.
- Photolysis : ICH Q1B guidelines (UV/visible light). Analyze degradation products via UPLC-MS and adjust storage to 2–8°C in amber vials with desiccants .
Methodological Guidance
Optimizing reaction yields in large-scale synthesis
- Use flow chemistry for exothermic steps (e.g., cyclization).
- Purify via flash chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (ethanol/water).
- Track by TLC (Rf ~0.3–0.5) and optimize catalyst loading (≤5 mol% Pd) to reduce costs .
Validating biological activity in complex matrices
- Plasma protein binding : Equilibrium dialysis (human plasma, 37°C).
- Metabolic stability : Incubate with liver microsomes (CYP450 isoforms).
- Off-target screening : Broad-panel kinase assays (Eurofins) .
Interpreting conflicting spectral data
For ambiguous NMR peaks (e.g., overlapping aromatic signals):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
